Cas no 175154-42-4 (2-amino-N-(2-methylpropyl)acetamide hydrochloride)

2-アミノ-N-(2-メチルプロピル)アセトアミド塩酸塩は、有機合成中間体として重要な化合物です。分子式C6H14N2O・HClで表され、分子量178.65を有します。この化合物は、アミノ基とアミド基を併せ持つ両性物質として、医薬品や農薬の合成において有用な中間体となります。特に、塩酸塩形態であるため高い安定性と水溶性を示し、反応条件の制御が容易という特長があります。結晶性粉末として取り扱いやすく、純度管理も行いやすいため、精密合成プロセスでの利用に適しています。また、側鎖のイソブチル基が立体障害を生じさせるため、位置選択的反応の制御にも活用可能です。

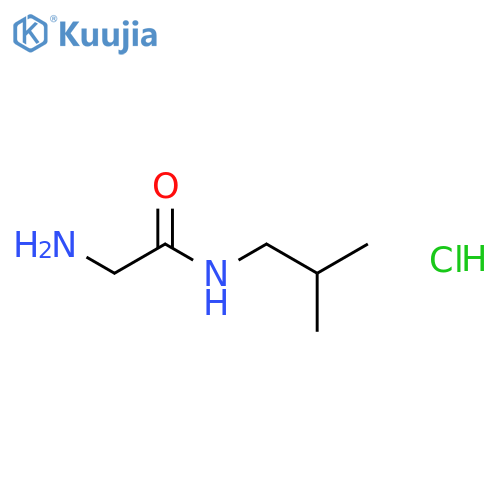

175154-42-4 structure

商品名:2-amino-N-(2-methylpropyl)acetamide hydrochloride

2-amino-N-(2-methylpropyl)acetamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-Amino-N-isobutylacetamide hydrochloride

- 2-amino-N-(2-methylpropyl)acetamide hydrochloride

- AKOS015847716

- A924741

- SCHEMBL8668271

- Z1262246246

- 175154-42-4

- CS-0252470

- 2-amino-N-(2-methylpropyl)acetamide;hydrochloride

- EN300-60440

- 2-AMINO-N-ISOBUTYLACETAMIDEHYDROCHLORIDE

- G39902

-

- MDL: MFCD13562468

- インチ: InChI=1S/C6H14N2O.ClH/c1-5(2)4-8-6(9)3-7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H

- InChIKey: HFGQYMMDVUJKBW-UHFFFAOYSA-N

- ほほえんだ: O=C(NCC(C)C)CN.[H]Cl

計算された属性

- せいみつぶんしりょう: 166.087

- どういたいしつりょう: 166.087

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 91.1

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1A^2

2-amino-N-(2-methylpropyl)acetamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A636738-25mg |

2-amino-N-(2-methylpropyl)acetamide hydrochloride |

175154-42-4 | 25mg |

$ 70.00 | 2022-06-07 | ||

| 1PlusChem | 1P00AUNE-100mg |

2-Amino-N-isobutylacetamide hydrochloride |

175154-42-4 | 95% | 100mg |

$190.00 | 2025-02-25 | |

| Aaron | AR00AUVQ-5g |

2-Amino-N-isobutylacetamide hydrochloride |

175154-42-4 | 95% | 5g |

$1674.00 | 2023-12-15 | |

| Aaron | AR00AUVQ-10g |

2-Amino-N-isobutylacetamide hydrochloride |

175154-42-4 | 95% | 10g |

$2470.00 | 2023-12-15 | |

| 1PlusChem | 1P00AUNE-2.5g |

2-Amino-N-isobutylacetamide hydrochloride |

175154-42-4 | 95% | 2.5g |

$1057.00 | 2025-02-25 | |

| A2B Chem LLC | AF05482-250mg |

2-Amino-n-(2-methylpropyl)acetamide hydrochloride |

175154-42-4 | 95% | 250mg |

$206.00 | 2024-04-20 | |

| Aaron | AR00AUVQ-1g |

2-Amino-N-isobutylacetamide hydrochloride |

175154-42-4 | 95% | 1g |

$595.00 | 2023-12-15 | |

| A2B Chem LLC | AF05482-5g |

2-Amino-n-(2-methylpropyl)acetamide hydrochloride |

175154-42-4 | 95% | 5g |

$1298.00 | 2024-04-20 | |

| A2B Chem LLC | AF05482-10g |

2-Amino-n-(2-methylpropyl)acetamide hydrochloride |

175154-42-4 | 95% | 10g |

$1907.00 | 2024-04-20 | |

| Aaron | AR00AUVQ-2.5g |

2-Amino-N-isobutylacetamide hydrochloride |

175154-42-4 | 95% | 2.5g |

$1139.00 | 2023-12-15 |

2-amino-N-(2-methylpropyl)acetamide hydrochloride 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

175154-42-4 (2-amino-N-(2-methylpropyl)acetamide hydrochloride) 関連製品

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:175154-42-4)2-amino-N-(2-methylpropyl)acetamide hydrochloride

清らかである:99%/99%

はかる:1g/5g

価格 ($):151.0/454.0